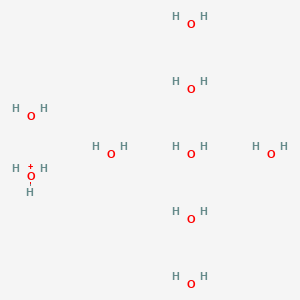
oxidanium;octahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxidanium;octahydrate is a chemical compound that consists of oxidanium ions and water molecules in a specific stoichiometric ratio. This compound is known for its unique properties and applications in various scientific fields. The presence of multiple water molecules in its structure significantly influences its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of oxidanium;octahydrate typically involves the hydration of oxidanium ions under controlled conditions. One common method is to dissolve oxidanium salts in water and allow the solution to crystallize, forming the octahydrate. The reaction conditions, such as temperature and concentration, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors where precise control over reaction parameters is maintained. The process involves the dissolution of oxidanium salts in water, followed by controlled crystallization. The resulting crystals are then collected, washed, and dried to obtain the pure octahydrate form.
Chemical Reactions Analysis
Types of Reactions
Oxidanium;octahydrate undergoes various chemical reactions, including:
Oxidation: The oxidanium ion can act as an oxidizing agent, participating in redox reactions.
Reduction: Under certain conditions, oxidanium ions can be reduced to form different species.
Substitution: The compound can undergo substitution reactions where the oxidanium ion is replaced by other ions or molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halides and other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions can yield reduced oxidanium species.
Scientific Research Applications
Oxidanium;octahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its use in drug formulations and as a potential treatment for certain diseases.
Industry: this compound is utilized in industrial processes, including catalysis and material synthesis.
Mechanism of Action
The mechanism by which oxidanium;octahydrate exerts its effects involves its ability to interact with other molecules through hydrogen bonding and electrostatic interactions. The oxidanium ion can participate in redox reactions, influencing various biochemical pathways. Its molecular targets include enzymes and other proteins, where it can modulate their activity and function.
Comparison with Similar Compounds
Similar Compounds
Ouabain Octahydrate: This compound also contains multiple water molecules and has similar hydration properties.
Hydrated Oxalic Acid: Another example of a compound with multiple water molecules influencing its chemical behavior.
Uniqueness
Oxidanium;octahydrate is unique due to its specific hydration state and the resulting chemical properties. Its ability to participate in a wide range of chemical reactions and its applications in diverse scientific fields make it a valuable compound for research and industrial use.
Properties
CAS No. |
141365-30-2 |
|---|---|
Molecular Formula |
H19O9+ |
Molecular Weight |
163.15 g/mol |
IUPAC Name |
oxidanium;octahydrate |
InChI |
InChI=1S/9H2O/h9*1H2/p+1 |
InChI Key |
JOBBRIRILCAFIA-UHFFFAOYSA-O |
Canonical SMILES |
[OH3+].O.O.O.O.O.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid](/img/structure/B14268255.png)
![{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine](/img/structure/B14268266.png)
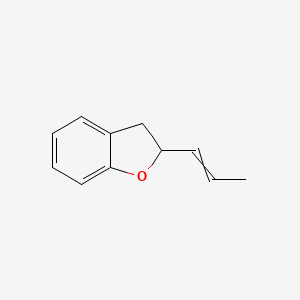
![1-cyclohexene-1-carboxylic acid, 5-[(1-carboxyethenyl)oxy]-6-fluoro-4-hydroxy-3-(phosphonooxy)-, (3R,4S,5S,6R)-](/img/structure/B14268275.png)
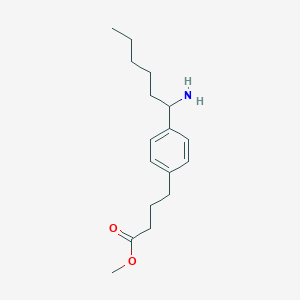
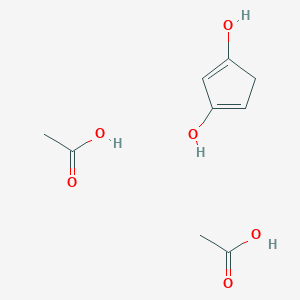
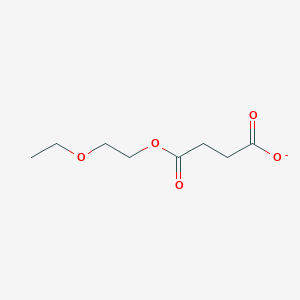

![Acetic acid;2-[2-[2-[2-(2-octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B14268322.png)
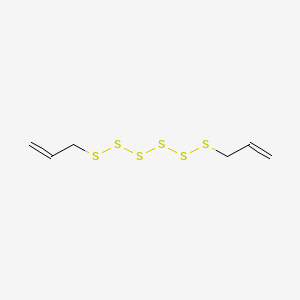
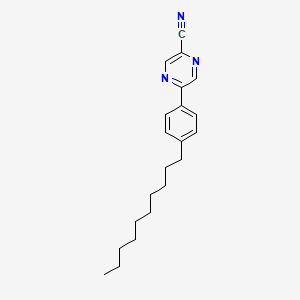
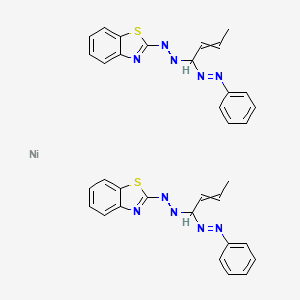

![Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]-](/img/structure/B14268337.png)
